molecular formula C7H11NOS B1457086 2-(2,4-Dimethylthiazol-5-yl)ethanol CAS No. 2258-19-7

2-(2,4-Dimethylthiazol-5-yl)ethanol

Cat. No. B1457086
CAS RN: 2258-19-7
M. Wt: 157.24 g/mol
InChI Key: BQQBMZMSRDSGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethylthiazol-5-yl)ethanol (DMTTE) is a synthetic compound with a wide range of applications in scientific research. It is widely used as an intermediate in the synthesis of various compounds, as a reagent in organic synthesis, and as a catalyst in organic reactions. DMTTE is also used in the development of new drugs and for the study of biochemical and physiological processes.

Scientific Research Applications

Cellular Viability and Activity Assays

One of the primary applications of 2-(2,4-Dimethylthiazol-5-yl)ethanol is in cellular viability and activity assays, particularly the MTT assay. This assay is a colorimetric technique used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity . The compound is reduced by mitochondrial dehydrogenases in viable cells to form a water-insoluble blue formazan product, which can be quantified after solubilization.

Drug Screening and Chemosensitivity Testing

The MTT assay, utilizing 2-(2,4-Dimethylthiazol-5-yl)ethanol, is also instrumental in drug screening and chemosensitivity testing. It allows researchers to evaluate the efficacy of anticancer compounds on human tumor cell lines, providing a semi-automated approach to measure the therapeutic potential of new drugs .

Determination of Cell Proliferation

Researchers use 2-(2,4-Dimethylthiazol-5-yl)ethanol in assays to determine cell proliferation rates. The amount of formazan produced is directly proportional to the number of living cells, enabling the detection of very small numbers of viable cells and the assessment of cell growth under various conditions .

Assessment of Cytotoxicity

In toxicology, 2-(2,4-Dimethylthiazol-5-yl)ethanol is used to assess the cytotoxic effects of various substances. By measuring the reduction of the compound to formazan, scientists can infer the level of cell damage or death induced by toxic agents .

Analysis of Metabolic Activity

The metabolic activity of cells can be analyzed using 2-(2,4-Dimethylthiazol-5-yl)ethanol. The degree of formazan production reflects the metabolic activity of the cells, with activated cells producing significantly more formazan than resting cells .

Viability Analysis of Filamentous Fungi

Beyond mammalian cells, 2-(2,4-Dimethylthiazol-5-yl)ethanol is also applicable in the viability analysis of filamentous fungi. It helps in studying the effects of temperature and other environmental factors on fungal growth and viability .

Mechanism of Action

properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-5-7(3-4-9)10-6(2)8-5/h9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQBMZMSRDSGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(2,4-dimethylthiazol-5-yl)acetic acid (230 mg, 1.343 mmol) in dry THF (10 mL) was carefully added over 2 min to solution of 2M LAH (1.343 mL, 2.69 mmol) in dry THF (10 mL) at 0° C. The reaction mixture was allowed to warm to rt and was stirred for 6 h. The reaction was quenched with 0.2 mL of water (stir for 10 min), 0.2 mL of 15% NaOH/water (stir for 10 min), and then 0.4 mL of water. After stirring for 18 h, the mixture was filtered through celite. The filtrate was concentrated in vacuum. The residue was dried under high vacuum for 16 h to afford 2-(2,4-dimethylthiazol-5-yl)ethanol (180 mg, 1.145 mmol, 85% yield) as a clear viscous oil. 1H NMR (500 MHz, CDCl3) δ 3.83 (t, J=6.3 Hz, 2H), 2.97 (t, J=6.3 Hz, 2H), 2.64 (s, 3H), 2.35 (s, 3H).
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
1.343 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-Dimethylthiazol-5-yl)ethanol
Reactant of Route 2
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2-(2,4-Dimethylthiazol-5-yl)ethanol
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2-(2,4-Dimethylthiazol-5-yl)ethanol
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2-(2,4-Dimethylthiazol-5-yl)ethanol
Reactant of Route 5
2-(2,4-Dimethylthiazol-5-yl)ethanol
Reactant of Route 6
2-(2,4-Dimethylthiazol-5-yl)ethanol

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